Acid Red 114

Übersicht

Beschreibung

C.i. acid red 114 is a dark red powder. (NTP, 1992)

CI this compound is an organic molecular entity.

Wissenschaftliche Forschungsanwendungen

Abwasserbehandlung

Acid Red 114 wird häufig in Färbeprozessen verwendet, was dazu führt, dass diese Verbindung in industriellen Abwässern vorhanden ist. Eine Studie hat den Abbau des Farbstoffs this compound aus wässrigen Lösungen durch fortgeschrittene Ozonisierungsprozesse demonstriert {svg_1}. Die Forschung optimierte die Abbaueffizienz unter Berücksichtigung von Variablen wie der anfänglichen Farbstoffkonzentration, der Ozonzufuhrrate, dem pH-Wert und der Kontaktzeit. Diese Anwendung ist entscheidend für die Eindämmung der Umweltverschmutzung und die Förderung nachhaltiger Wasseraufbereitungstechnologien.

Kinetische Studien

This compound wurde in kinetischen Studien verwendet, um das Abbauverhalten von Azofarbstoffen in Abwasser zu verstehen. Der Abbauprozess von this compound folgt einem Pseudo-Zweitordnungs-kinetischen Modell, was darauf hindeutet, dass die Reaktionsgeschwindigkeit proportional zur Konzentration des Farbstoffs und des Oxidationsmittels ist {svg_2}.

Anwendungen von nanoskaligen Zerovalent-Eisen (NZVI)

Eine Studie untersuchte die Verwendung von NZVI zur Entfernung von this compound aus wässrigen Lösungen {svg_3}. Die Forschung konzentrierte sich auf die Optimierung von Prozessvariablen wie Katalysatormenge, Farbstoffkonzentration, Lösungs-pH-Wert und Kontaktzeit für eine effektive Farbstoffentfernung. Diese Anwendung ist wichtig für die Entwicklung effizienter Methoden zur Farbstoffabbaueffizienz unter Verwendung von Nanotechnologie.

Adsorptionstechniken

Adsorptionsmethoden wurden zur Entfernung von this compound unter Verwendung verschiedener Adsorbentien untersucht. So wurden beispielsweise Aktivkohlen, die aus Samenschalen und Sonnenblumenstängeln gewonnen wurden, hinsichtlich ihrer Fähigkeit untersucht, this compound aus Lösungen zu adsorbieren und zu entfernen {svg_4} {svg_5}. Diese Forschung trägt dazu bei, kostengünstige und nachhaltige Materialien für die Farbstoffadsorption zu finden.

Phytoremediation

Die Verwendung von Pflanzen zur Entfernung von this compound aus kontaminiertem Wasser wurde untersucht, wobei Arten wie Iris Pseudacorus Potenzial im Farbstoffabbau zeigten und photosynthetische Reaktionen zeigten {svg_6}. Diese Anwendung nutzt die natürliche Fähigkeit von Pflanzen, Schadstoffe aufzunehmen und abzubauen, und bietet einen umweltfreundlichen Ansatz zur Wasserreinigung.

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

C.I. Acid Red 114 plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of C.I. This compound is with enzymes involved in the reduction of azo bonds. These enzymes, such as azoreductases, catalyze the reductive cleavage of the azo bonds in C.I. This compound, leading to the formation of aromatic amines . These aromatic amines can further interact with other biomolecules, potentially leading to various biochemical effects. Additionally, C.I. This compound can interact with proteins and nucleic acids, affecting their structure and function.

Cellular Effects

C.I. This compound has been shown to influence various cellular processes and functions. In mammalian cells, C.I. This compound can induce gene mutations under reducing conditions . It has also been observed to cause chromosomal aberrations and sister chromatid exchanges in cultured mammalian cells . These genetic alterations can impact cell signaling pathways, gene expression, and cellular metabolism. Furthermore, C.I. This compound has been reported to affect cell viability and proliferation, potentially leading to cytotoxic effects in certain cell types.

Molecular Mechanism

The molecular mechanism of action of C.I. This compound involves its interaction with biomolecules at the molecular level. The reductive cleavage of the azo bonds in C.I. This compound by azoreductases leads to the formation of aromatic amines . These aromatic amines can bind to DNA and proteins, causing structural changes and functional disruptions. Additionally, C.I. This compound can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression. The compound’s ability to induce genetic mutations further contributes to its molecular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C.I. This compound can change over time due to its stability and degradation. Studies have shown that C.I. This compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have also indicated that C.I. This compound can have persistent effects on cellular function, including sustained genetic mutations and chromosomal aberrations .

Dosage Effects in Animal Models

The effects of C.I. This compound vary with different dosages in animal models. At low doses, C.I. This compound has been shown to induce benign and malignant tumors in rats . Higher doses of the compound can lead to more severe toxic effects, including liver and kidney damage . The threshold effects observed in these studies suggest that there is a dose-dependent relationship between C.I. This compound exposure and its toxicological outcomes. Additionally, high doses of C.I. This compound can result in significant weight loss and reduced survival rates in animal models .

Metabolic Pathways

C.I. This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as azoreductases. The reductive cleavage of the azo bonds in C.I. This compound by azoreductases leads to the formation of aromatic amines . These aromatic amines can undergo further metabolic transformations, including hydroxylation and conjugation reactions, resulting in the formation of metabolites that can be excreted from the body. The metabolic flux and levels of these metabolites can be influenced by the presence of C.I. This compound, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of C.I. This compound within cells and tissues are influenced by its interactions with transporters and binding proteins. C.I. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s solubility in water facilitates its movement within the extracellular and intracellular environments. Additionally, C.I. This compound can bind to specific proteins, affecting its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of C.I. This compound is determined by its chemical properties and interactions with cellular components. C.I. This compound can localize to specific cellular compartments, such as the cytoplasm and nucleus . The compound’s ability to bind to DNA and proteins can influence its activity and function within these compartments. Additionally, post-translational modifications and targeting signals can direct C.I. This compound to specific organelles, affecting its subcellular distribution and biochemical effects .

Eigenschaften

CAS-Nummer |

6459-94-5 |

|---|---|

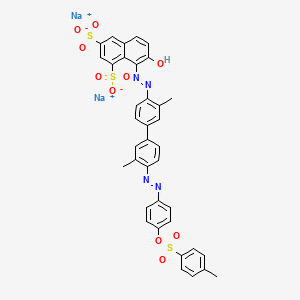

Molekularformel |

C37H30N4NaO10S3 |

Molekulargewicht |

809.8 g/mol |

IUPAC-Name |

disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |

InChI |

InChI=1S/C37H30N4O10S3.Na/c1-22-4-13-30(14-5-22)54(49,50)51-29-11-9-28(10-12-29)38-39-32-15-6-25(18-23(32)2)26-7-16-33(24(3)19-26)40-41-37-34(42)17-8-27-20-31(52(43,44)45)21-35(36(27)37)53(46,47)48;/h4-21,42H,1-3H3,(H,43,44,45)(H,46,47,48); |

InChI-Schlüssel |

RWNQJCCKNGGRCC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)C.[Na+].[Na+] |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)O)S(=O)(=O)O)O)C)C.[Na] |

Color/Form |

Red powder Dark maroon powder /Dye content 45%/ |

melting_point |

200-300 °C (decomposes) |

Key on ui other cas no. |

6459-94-5 |

Physikalische Beschreibung |

C.i. acid red 114 is a dark red powder. (NTP, 1992) |

Piktogramme |

Health Hazard |

Verwandte CAS-Nummern |

25317-45-7 (Parent) |

Löslichkeit |

less than 0.1 mg/mL at 72.5° F (NTP, 1992) Soluble in water and very slightly soluble in ethanol. 1% in water /Dye content 45%/ |

Synonyme |

8-((3,3'-dimethyl-4'-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)-7-hydroxy-1,3-naphthalenedisulfonic acid disodium salt Acid Leather Red BG Acid Red 114 C.I. Acid Red 114 C.I. Acid Red 114, disodium salt CI Acid Red 114 Erionyl Red RS |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.